

Synthesis of 2-Amino-5-bromophenol via Selective Nitro Group Reduction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2-nitrophenol*

Cat. No.: B022722

[Get Quote](#)

Application Note AP-CHEM-21-005

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of 2-amino-5-bromophenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] [3] The method outlines the selective reduction of the nitro group of **5-bromo-2-nitrophenol** in the presence of a bromo substituent. The described protocol utilizes sodium bisulfite as a mild and effective reducing agent, offering a high-yield pathway to the desired product under ambient conditions.[4][5]

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to corresponding anilines which are versatile building blocks.[6] A significant challenge arises when other reducible functional groups, such as halogens, are present on the aromatic ring.[7] Catalytic hydrogenation, a common method for nitro group reduction, can sometimes lead to undesired dehalogenation, particularly with palladium-based catalysts.[8] Therefore, the selection of a chemoselective reducing agent is crucial for achieving the desired transformation without affecting other sensitive functionalities.[7][9]

This note details a robust and reproducible method for the synthesis of 2-amino-5-bromophenol from **5-bromo-2-nitrophenol** using sodium bisulfite. This procedure is advantageous due to its mild reaction conditions, operational simplicity, and good yield.

Reaction Scheme

Caption: Chemical transformation of **5-bromo-2-nitrophenol** to 2-amino-5-bromophenol.

Experimental Data

The following table summarizes the quantitative data for the synthesis of 2-amino-5-bromophenol.

Parameter	Value	Reference
Starting Material	5-bromo-2-nitrophenol	[4]
Reagent	Sodium bisulfite (85% pure)	[4]
Solvent	0.5% aqueous Sodium Hydroxide	[4]
Reaction Temperature	Room Temperature	[4]
Reaction Time	15 minutes	[4]
Yield (after recrystallization)	60%	[4]
Melting Point (recrystallized)	125-127 °C (decomposition)	[4]

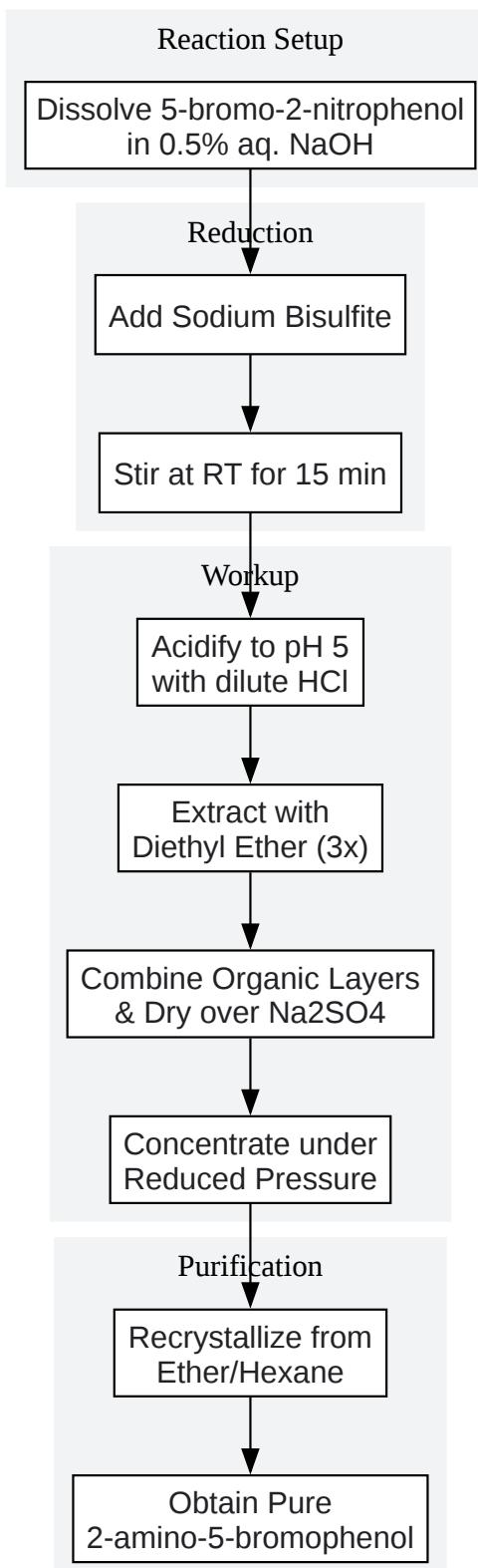
Experimental Protocol

Materials:

- **5-bromo-2-nitrophenol** (0.292 g, 1.34 mmol)
- Sodium bisulfite (2.00 g, 85% pure, approx. 9.76 mmol)
- 0.5% aqueous sodium hydroxide solution (30 mL)
- Dilute hydrochloric acid

- Diethyl ether (approx. 120 mL)
- Anhydrous sodium sulfate
- Hexane
- Standard laboratory glassware
- Magnetic stirrer

Procedure:


- Dissolution of Starting Material: In a suitable reaction flask, dissolve **5-bromo-2-nitrophenol** (0.292 g, 1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring until a clear solution is obtained.[4][5]
- Reduction Reaction: To the stirred solution, add sodium bisulfite (2.00 g, 85% pure, 9.76 mmol) in one portion. Continue stirring the reaction mixture at room temperature for 15 minutes.[4][5]
- Acidification: After 15 minutes, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).[4]
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[4]
- Purification: Recrystallize the crude product from a mixed solvent system of diethyl ether and hexane to yield pure 2-amino-5-bromophenol (0.151 g, 0.80 mmol, 60% yield).[4]

Characterization Data:

- ^1H NMR (500 MHz, CD_3CN): δ 7.08 (bs, 1H), 6.82 (d, $J=2\text{Hz}$, 1H), 6.78 (dd, $J=8.2\text{Hz}$, 1H), 6.56 (d, $J=8\text{Hz}$, 1H), 4.03 (bs, 2H).[4]

- IR (KBr): 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877 cm^{-1} .^[4]

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-amino-5-bromophenol.

Conclusion

The protocol described provides an efficient and selective method for the synthesis of 2-amino-5-bromophenol from **5-bromo-2-nitrophenol**. The use of sodium bisulfite as a reducing agent is well-suited for this transformation, avoiding the potential for dehalogenation that can occur with other reduction methods. This procedure is applicable for researchers in medicinal chemistry and drug development requiring access to this key chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-AMINO-5-BROMOPHENOL synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. scispace.com [scispace.com]
- 8. Nitro Reduction - Common Conditions commonorganicchemistry.com
- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- To cite this document: BenchChem. [Synthesis of 2-Amino-5-bromophenol via Selective Nitro Group Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b022722#synthesis-of-2-amino-5-bromophenol-from-5-bromo-2-nitrophenol\]](https://www.benchchem.com/product/b022722#synthesis-of-2-amino-5-bromophenol-from-5-bromo-2-nitrophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com